![molecular formula C30H31N5O3 B2867477 N-isobutyl-2-(3-methylbenzyl)-4-(4-methylbenzyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1223924-34-2](/img/structure/B2867477.png)
N-isobutyl-2-(3-methylbenzyl)-4-(4-methylbenzyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-isobutyl-2-(3-methylbenzyl)-4-(4-methylbenzyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a useful research compound. Its molecular formula is C30H31N5O3 and its molecular weight is 509.61. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Applications
Compounds within the triazoloquinazoline family have been explored for their antimicrobial properties. A study highlighted the synthesis of triazoloquinazoline derivatives showing moderate to good antimicrobial activities against various pathogens, including Gram-positive and Gram-negative bacteria, as well as fungal strains. These findings suggest potential applications of the compound in developing new antimicrobial agents (Pokhodylo et al., 2021).
Analgesic Activity
Another area of application is in the development of analgesic medications. Research on pyrazoles and triazoles bearing a quinazoline moiety has demonstrated the potential for creating compounds with significant analgesic effects. This research suggests that the compound could be explored for its analgesic properties, contributing to the development of new pain management solutions (Saad et al., 2011).
Inotropic Evaluation
The cardiovascular research field also presents an application avenue, where triazoloquinazoline derivatives have been evaluated for their positive inotropic activity. Such studies indicate the compound's potential use in treating heart conditions by increasing the force of heart muscle contractions, offering a novel approach to cardiovascular therapy (Liu et al., 2009).
Antioxidant and Antibacterial Agents
Further, triazoloquinazoline derivatives have been synthesized and assessed for antioxidant and antibacterial activities. Some compounds showed significant activity as antioxidant agents and against bacterial strains, suggesting the utility of the compound in creating new antioxidant and antibacterial agents. These could be valuable in managing oxidative stress-related diseases and bacterial infections (Gadhave & Kuchekar, 2020).
properties
IUPAC Name |
2-[(3-methylphenyl)methyl]-4-[(4-methylphenyl)methyl]-N-(2-methylpropyl)-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H31N5O3/c1-19(2)16-31-27(36)24-12-13-25-26(15-24)35-29(33(28(25)37)17-22-10-8-20(3)9-11-22)32-34(30(35)38)18-23-7-5-6-21(4)14-23/h5-15,19H,16-18H2,1-4H3,(H,31,36) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATNAZEROLZRABS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3=C(C=C(C=C3)C(=O)NCC(C)C)N4C2=NN(C4=O)CC5=CC=CC(=C5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H31N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3,4-Dimethylphenyl)-6-({[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2867394.png)

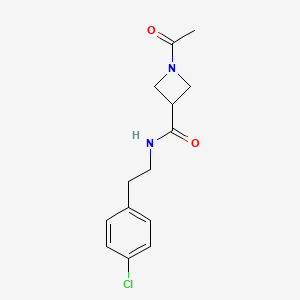
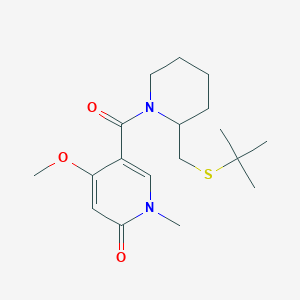

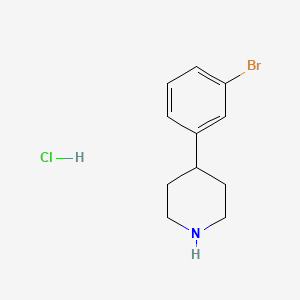
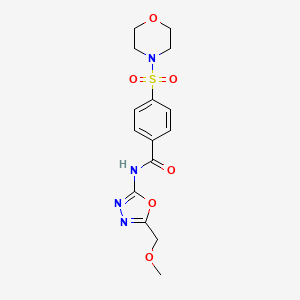
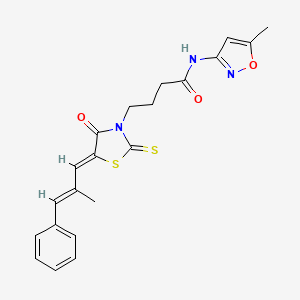
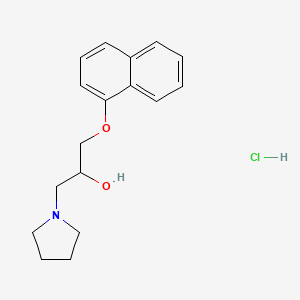


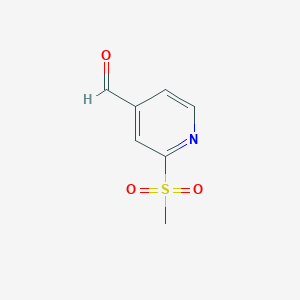
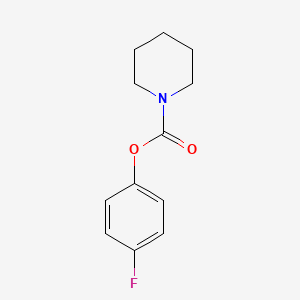
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2867417.png)